Methyl 6-(bromomethyl)-3-fluoropicolinate

Catalog No.
S12766801
CAS No.
M.F
C8H7BrFNO2
M. Wt
248.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(bromomethyl)-3-fluoropicolinate

Product Name

Methyl 6-(bromomethyl)-3-fluoropicolinate

IUPAC Name

methyl 6-(bromomethyl)-3-fluoropyridine-2-carboxylate

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-6(10)3-2-5(4-9)11-7/h2-3H,4H2,1H3

InChI Key

ANYDRRQZZKTLPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)CBr)F

Methyl 6-(bromomethyl)-3-fluoropicolinate is a chemical compound characterized by its molecular formula C9H8BrFNO2C_9H_8BrFNO_2 and a molecular weight of approximately 249.07 g/mol. It contains a bromomethyl group and a fluorine atom attached to the pyridine ring, which is part of the picolinate structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

Typical of compounds containing halogen substituents and functional groups. These include:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, allowing for further substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester functional group can occur, leading to the formation of corresponding acids.

The synthesis of methyl 6-(bromomethyl)-3-fluoropicolinate typically involves several steps:

  • Bromination: The introduction of the bromomethyl group can be achieved through bromination reactions involving 3-fluoropicolinic acid derivatives.
  • Esterification: The resulting acid can then be converted to the ester form by reacting with methanol in the presence of an acid catalyst.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Methyl 6-(bromomethyl)-3-fluoropicolinate has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceutical agents targeting specific biological pathways.
  • Material Science: Utilized in creating functional materials with tailored properties for electronics or coatings.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies with methyl 6-(bromomethyl)-3-fluoropicolinate may focus on:

  • Biological Interactions: Investigating how this compound interacts with biological macromolecules, such as proteins and nucleic acids, could reveal its mechanism of action.
  • Drug Metabolism: Studies on how this compound affects cytochrome P450 enzymes could provide insights into its pharmacokinetics and potential drug-drug interactions.

Methyl 6-(bromomethyl)-3-fluoropicolinate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
Methyl 6-(bromomethyl)picolinate146462-25-10.84Similar structure without fluorine
Methyl 5-bromo-6-methylpicolinate1215860-20-00.79Contains a methyl group instead of bromomethyl
Methyl 6-(hydroxymethyl)picolinate39977-44-10.84Hydroxymethyl group instead of bromomethyl
Methyl 6-bromo-5-methylnicotinate131803-48-00.97Similar structure but belongs to nicotinate series

These comparisons highlight the uniqueness of methyl 6-(bromomethyl)-3-fluoropicolinate, particularly its combination of bromine and fluorine substituents on the pyridine ring, which may confer distinct chemical reactivity and biological properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

246.96442 g/mol

Monoisotopic Mass

246.96442 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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